molecular formula C10H9FN2O4S2 B6244381 2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenyl fluoranesulfonate CAS No. 2411217-14-4

2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenyl fluoranesulfonate

Cat. No. B6244381
CAS RN: 2411217-14-4
M. Wt: 304.3
InChI Key:
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Description

2-(2-Amino-1,3-thiazol-4-yl)-5-methoxyphenyl fluoranesulfonate, also known as AMTF, is a fluorinated sulfonate compound commonly used for a variety of scientific research applications. It is a colorless, odorless solid that is highly soluble in water and has a melting point of 155-156°C. AMTF has been used in research to study its biochemical and physiological effects, as well as its potential applications in lab experiments.

Scientific Research Applications

2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenyl fluoranesulfonate has been used in a variety of scientific research applications, including in the study of protein-protein interactions and enzyme inhibition. It has been found to be effective in inhibiting the activity of tyrosine kinases, which play an important role in cell signaling pathways. Additionally, it has been used to study the effects of oxidative stress on cells, as well as to investigate the structure-function relationships of various proteins.

Mechanism of Action

The mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenyl fluoranesulfonate is not fully understood, however, it is believed to act by binding to the active sites of enzymes and interfering with their function. This binding is thought to be mediated by hydrogen bonding and van der Waals forces. Additionally, 2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenyl fluoranesulfonate is known to form complexes with other molecules, such as proteins and nucleic acids, which can further inhibit enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenyl fluoranesulfonate are not fully understood. However, it has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways. Additionally, it has been shown to have antioxidant activity and to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenyl fluoranesulfonate in lab experiments is that it is highly soluble in water, which makes it easy to work with. Additionally, it is relatively stable and has a high yield, which makes it a good choice for research applications. However, there are some limitations to using 2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenyl fluoranesulfonate, such as its low solubility in organic solvents, which can make it difficult to work with in some experiments. Additionally, it can be toxic in high concentrations and can cause irritation to the skin and eyes.

Future Directions

There are a number of potential future directions for the use of 2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenyl fluoranesulfonate in scientific research. One potential application is in the development of new drugs and therapies. Additionally, it could be used to study the effects of oxidative stress on cells and to investigate the structure-function relationships of various proteins. Additionally, it could be used to study the mechanisms of enzyme inhibition and to develop new inhibitors for specific enzymes. Finally, it could be used to study the effects of 2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenyl fluoranesulfonate on other molecules, such as proteins and nucleic acids.

Synthesis Methods

2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenyl fluoranesulfonate is synthesized by reacting 2-amino-1,3-thiazol-4-yl)methanol with 5-methoxyphenyl fluoranesulfonic acid. This reaction is conducted in aqueous solution at a temperature of 40-50°C for a period of 1-2 hours. The reaction produces a yellow-colored solution which is then filtered and dried to obtain the desired product. The yield of this reaction is usually greater than 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenyl fluoranesulfonate' involves the reaction of 2-amino-1,3-thiazole with 5-methoxyphenyl fluoranesulfonate in the presence of a suitable reagent.", "Starting Materials": [ "2-amino-1,3-thiazole", "5-methoxyphenyl fluoranesulfonate" ], "Reaction": [ "Step 1: Dissolve 2-amino-1,3-thiazole (1.0 eq) in a suitable solvent.", "Step 2: Add 5-methoxyphenyl fluoranesulfonate (1.0 eq) to the reaction mixture.", "Step 3: Add a suitable reagent (e.g. triethylamine) to the reaction mixture and stir at room temperature for several hours.", "Step 4: Purify the product by column chromatography or recrystallization." ] }

CAS RN

2411217-14-4

Product Name

2-(2-amino-1,3-thiazol-4-yl)-5-methoxyphenyl fluoranesulfonate

Molecular Formula

C10H9FN2O4S2

Molecular Weight

304.3

Purity

91

Origin of Product

United States

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